b-Alanine-2,2,3,3-d4

描述

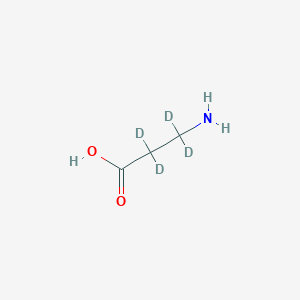

Structure

3D Structure

属性

IUPAC Name |

3-amino-2,2,3,3-tetradeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to b-Alanine-2,2,3,3-d4: Properties, Applications, and Advanced Methodologies

This technical guide provides an in-depth exploration of b-Alanine-2,2,3,3-d4 (β-Alanine-d4), a stable isotope-labeled (SIL) amino acid analog. Designed for researchers, analytical chemists, and drug development professionals, this document details the core chemical properties, validates its principal applications, and provides field-proven methodologies for its use in quantitative bioanalysis and metabolic research.

Core Principles and Rationale for Use

This compound is a synthetic analog of the naturally occurring, non-essential amino acid β-alanine. Its utility in advanced scientific investigation is predicated on a simple yet powerful modification: the replacement of four hydrogen atoms at the C2 and C3 positions with their heavy isotope, deuterium.[1] This substitution results in a mass shift of +4 Da compared to the endogenous molecule.[2]

Critically, this isotopic labeling does not alter the fundamental chemical reactivity or biological behavior of the molecule.[2] Consequently, this compound serves as an ideal tool for two primary applications:

-

Internal Standard in Isotope Dilution Mass Spectrometry (IDMS): In quantitative assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is the gold standard internal standard for the measurement of endogenous β-alanine.[1][3] Its near-identical physicochemical properties ensure it behaves congruently with the unlabeled analyte during sample extraction, chromatography, and ionization, thereby correcting for variability and matrix effects.[4][5] The distinct mass difference allows for simultaneous, unambiguous detection by the mass spectrometer.[2]

-

Metabolic Tracer: As a biologically equivalent molecule, this compound can be introduced into biological systems to trace the metabolic fate of β-alanine.[2] This enables precise studies of its absorption, distribution, metabolism, and excretion (ADME), as well as its incorporation into downstream molecules like the dipeptide carnosine.[1][2]

Physicochemical and Isotopic Properties

A comprehensive understanding of the molecule's properties is foundational to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 3-amino-2,2,3,3-tetradeuteriopropanoic acid | [1][6] |

| Synonyms | β-Alanine-d4; 3-Aminopropionic Acid-d4 | [6] |

| CAS Number | 116173-67-2 | [2] |

| Molecular Formula | C₃H₃D₄NO₂ | [2] |

| Molecular Weight | ~93.12 g/mol | [2] |

| Appearance | White to off-white solid powder | |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

| Chemical Purity | Typically ≥98% | [6] |

| Boiling Point | ~237.1 °C at 760 mmHg | [6] |

| Melting Point | >198 °C | |

| Solubility | Soluble in water and methanol | |

| Storage | Stable at room temperature; long-term storage at -20°C recommended. | [7] |

| Stability | Chemically and thermally stable under standard lab conditions. Re-analysis of purity is recommended after three years. | [7] |

Synthesis and Isotopic Labeling: A Mechanistic Overview

The synthesis of this compound is achieved through catalytic hydrogen-deuterium (H-D) exchange reactions. While multiple specific pathways exist, a common conceptual approach involves using a precursor molecule like acrylonitrile or β-aminopropionitrile and a deuterium source, such as deuterium oxide (D₂O), under catalytic conditions.[5][8]

Transition metal catalysts, such as Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C), are often employed to facilitate the H-D exchange at specific C-H bonds.[9][10] The reaction conditions are optimized to promote the exchange at the C2 and C3 positions adjacent to the amino and carboxyl functional groups, which are activated towards this exchange.[10]

Caption: Conceptual workflow for the synthesis of this compound.

The purity of the final product, both chemical and isotopic, is critical. High isotopic enrichment (≥98 atom % D) is essential to prevent signal overlap and cross-talk from the unlabeled analyte during mass spectrometric analysis.[2]

Application in Quantitative Bioanalysis: A Self-Validating Protocol

The use of a stable isotope-labeled internal standard is the cornerstone of robust and reliable quantitative bioanalysis, conforming to regulatory standards such as those outlined by the FDA.[11][12] The protocol described here is a self-validating system because the internal standard is added at the very beginning of the workflow. Its consistent recovery and response ratio throughout the analysis of calibration standards, quality controls, and unknown samples validates the integrity of the entire process, from extraction to detection.[13]

Experimental Protocol: Quantification of β-Alanine in Human Plasma

This protocol provides a validated methodology for determining the concentration of endogenous β-alanine in human plasma samples using this compound as an internal standard via LC-MS/MS.

Materials and Reagents:

-

This compound (Internal Standard, IS)

-

β-Alanine (Analyte reference standard)

-

Human Plasma (K₂EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Sulfosalicylic Acid (SSA)

-

Ultrapure Water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source

Protocol Steps:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of β-Alanine in ultrapure water.

-

Prepare a 1 mg/mL stock solution of this compound (IS) in ultrapure water.

-

From the β-Alanine stock, prepare a series of working standard solutions via serial dilution.

-

Prepare a working IS solution (e.g., 500 ng/mL) in ultrapure water.

-

Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range (e.g., 10 to 5000 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range using a separate stock solution of β-Alanine.[6]

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the working IS solution (this compound). Vortex briefly.

-

Add 400 µL of ice-cold methanol containing 0.1% formic acid (or 10 µL of 30% SSA) to precipitate proteins.[3][14]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a HILIC column for separation of the polar analytes. A typical gradient elution might be:

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.15% Formic Acid

-

Mobile Phase B: 95% Acetonitrile with 10 mM Ammonium Formate + 0.15% Formic Acid

-

A gradient running from high %B to lower %B will elute the polar compounds.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

β-Alanine Transition: m/z 90.1 → 72.1

-

This compound (IS) Transition: m/z 94.1 → 76.1

-

Optimize cone voltage and collision energy for maximum signal intensity for both transitions.

-

-

Caption: Step-by-step workflow for plasma sample preparation and analysis.

Data Analysis and Interpretation

The quantification is based on the principle that the ratio of the analyte signal to the internal standard signal is directly proportional to the analyte concentration.[15][16]

-

Peak Integration: Integrate the chromatographic peak areas for both the β-alanine and this compound MRM transitions for each injection.

-

Calculate Response Ratio: For each sample, calculate the Peak Area Ratio (PAR): PAR = (Peak Area of β-Alanine) / (Peak Area of this compound)

-

Construct Calibration Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression analysis, typically with 1/x² weighting, to generate a calibration curve with the equation y = mx + c, where y is the PAR and x is the concentration.[17] The curve must meet acceptance criteria for linearity (e.g., R² > 0.99).[14]

-

Quantify Unknowns: For each unknown sample, calculate its PAR and use the regression equation from the calibration curve to determine its β-alanine concentration.

Application in Metabolic Tracing: Carnosine Synthesis

β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant physiological roles, including intracellular pH buffering.[13][15] By introducing this compound into a biological system (in vivo or in vitro), researchers can trace its incorporation into carnosine.

The analytical approach involves monitoring the appearance of deuterated carnosine (Carnosine-d4) over time using LC-MS/MS. The mass shift allows for the clear differentiation between pre-existing (unlabeled) carnosine and newly synthesized carnosine derived from the administered tracer. This provides a direct measure of the rate of carnosine synthesis.

Caption: Tracing the incorporation of b-Alanine-d4 into carnosine.

Conclusion

This compound is an indispensable tool for modern bioanalytical and metabolic research. Its properties as a stable isotope-labeled analog make it the definitive internal standard for the accurate and precise quantification of β-alanine, enabling the development of robust, self-validating analytical methods. Furthermore, its application as a metabolic tracer provides unparalleled insight into the dynamics of β-alanine metabolism and its role in physiological pathways such as carnosine synthesis. The methodologies and principles outlined in this guide provide a framework for the effective implementation of this critical reagent in demanding research and development environments.

References

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

- Vertex AI Search Result. (2026). Beta Alanine-2,2,3,3-d4 | CAS 116173-67-2.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Chemistry LibreTexts. (2020). Internal Standard. [Link]

-

Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

Pietrowska-Kempna, A., et al. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids. [Link]

-

Chromatography Forum. (2009). Basic calculations with internal standards. [Link]

-

ResearchGate. (n.d.). The LC/MS calibration curve showing the relative area of analyte to internal standard plotted against hydroxyproline concentration. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules. [Link]

-

Marques da Silva & Neves, Lda. (n.d.). β-Alanine-d4. [Link]

-

Chen, Z., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

-

G. A. S. M. Giasuddin, et al. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules. [Link]

-

Chem-Station. (2015). Deuterium Labeling Reaction. [Link]

-

Liu, T., et al. (2019). Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. Organic Letters. [Link]

-

Balla, D., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules. [Link]

-

Ten Have, G. A. M., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites. [Link]

-

Narayan, A. R. H., & Buller, A. R. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society. [Link]

-

Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

-

Chin, J., et al. (2015). Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine. Angewandte Chemie. [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. omicsonline.org [omicsonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]

- 7. Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. fda.gov [fda.gov]

- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Basic calculations with internal standards - Chromatography Forum [chromforum.org]

- 17. researchgate.net [researchgate.net]

b-Alanine-2,2,3,3-d4 CAS number 116173-67-2

An In-Depth Technical Guide to b-Alanine-2,2,3,3-d4 (CAS: 116173-67-2)

Abstract

This guide provides a comprehensive technical overview of this compound (β-Alanine-d4), a stable isotope-labeled (SIL) analogue of the non-proteinogenic amino acid β-alanine. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, core applications, and validated analytical methodologies pertinent to this essential internal standard. The narrative emphasizes the causal reasoning behind experimental design, focusing on its principal role in quantitative bioanalysis by mass spectrometry and as a metabolic tracer. By integrating field-proven insights with authoritative references, this guide serves as a practical resource for leveraging β-Alanine-d4 to achieve the highest standards of scientific integrity and data robustness.

The Rationale for Stable Isotope Labeling in Quantitative Bioanalysis

In modern pharmaceutical research, from early discovery to clinical trials, the precise quantification of drugs, metabolites, and endogenous molecules in complex biological matrices is paramount.[1] Analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer unparalleled sensitivity and selectivity. However, the accuracy of these measurements can be compromised by several factors, including sample preparation losses and matrix effects (ion suppression or enhancement).

The most robust solution to these challenges is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] An ideal SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[2] Because the SIL-IS and the analyte have virtually identical physicochemical properties, they co-elute chromatographically and experience the same extraction recovery and matrix effects. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, these variations are normalized, leading to highly accurate and precise quantification.[3][4]

This compound is the deuterated form of β-alanine, engineered to be the quintessential internal standard for its unlabeled counterpart.[5][6]

Core Characteristics of this compound

The strategic placement of four deuterium atoms on the C2 and C3 positions of the β-alanine backbone imparts the specific analytical properties required for its function.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 116173-67-2 | [5][7][][9] |

| Molecular Formula | C₃H₃D₄NO₂ | [5][6][7][] |

| Molecular Weight | ~93.12 g/mol | [5][6] |

| Mass Shift vs. Analyte | +4 Da | [5] |

| Synonyms | 3-amino-2,2,3,3-tetradeuteriopropanoic acid | [6][] |

| Appearance | White to off-white solid | [7] |

| Isotopic Enrichment | Typically ≥ 98 atom % D | [5][] |

| Chemical Stability | Stable under normal laboratory and storage conditions | [5] |

The Significance of the +4 Da Mass Shift

The incorporation of four deuterium atoms results in a mass increase of 4 Daltons over endogenous β-alanine (MW: ~89.09 g/mol ). This specific mass shift is a critical design feature. A mass difference of ≥ 3 Da is generally recommended to ensure that the isotopic clusters of the analyte and the internal standard do not overlap.[2] This prevents interference from the natural abundance of ¹³C isotopes in the analyte, which would otherwise contribute to the signal at M+1 and M+2, potentially compromising the accuracy of the internal standard's signal if it were only M+1 or M+2 heavier.

Primary Applications in Research & Development

The identical chemical nature and distinct mass of β-Alanine-d4 make it an indispensable tool in several key research areas.[5]

Gold Standard for Quantitative Bioanalysis

The primary application of β-Alanine-d4 is as an internal standard for the accurate quantification of β-alanine in diverse biological matrices such as plasma, urine, muscle tissue, and cerebrospinal fluid.[5]

Causality in Application: β-Alanine is a popular dietary supplement investigated for its potential to enhance athletic performance by increasing muscle carnosine levels.[10][11][12] Pharmacokinetic studies show high inter-individual variability in plasma β-alanine concentrations after oral dosing.[13][14] This variability necessitates highly accurate quantification to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Using β-Alanine-d4 corrects for any analytical variance, enabling researchers to build accurate pharmacokinetic models and establish effective dosing strategies.[13][14][15][16]

Metabolic Tracer Studies

As a stable isotope tracer, β-Alanine-d4 allows researchers to track the metabolic fate of β-alanine in vivo and in vitro without the use of radioactive materials.[5]

Causality in Application: β-Alanine is a precursor for the synthesis of carnosine and anserine and is involved in pyrimidine degradation pathways.[17] By introducing β-Alanine-d4 into a biological system, scientists can use mass spectrometry to monitor the rate of its incorporation into these downstream metabolites. This provides direct insights into metabolic flux, enzyme kinetics, and how these pathways are affected by disease, drugs, or nutritional interventions.[5][18]

Caption: Metabolic pathways of β-Alanine and the role of β-Alanine-d4 as a tracer.

Validated Analytical Protocol: Quantification by LC-MS/MS

This section provides a representative, self-validating protocol for the quantification of β-alanine in human plasma. This method is grounded in common practices reported in pharmacokinetic literature.[15][19]

Experimental Workflow

The logical flow from sample receipt to final data is critical for reproducible results. The internal standard must be added at the earliest possible stage to account for variability in all subsequent steps.[4]

Caption: Workflow for quantitative bioanalysis using an internal standard.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of β-alanine (analyte) in 50:50 methanol:water.

-

Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in 50:50 methanol:water.

-

From these, prepare a working IS solution (e.g., 100 ng/mL) and a series of working analyte solutions for the calibration curve.

2. Sample Preparation:

-

To 50 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the working IS solution (e.g., 100 ng/mL).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/ACN + 0.1% Formic Acid).

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.[20]

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly effective.[19]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions to re-equilibrate.

-

MS System: Triple quadrupole mass spectrometer.[19]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

4. Mass Spectrometry Parameters:

-

Detection is performed using Multiple Reaction Monitoring (MRM) to ensure maximum selectivity and sensitivity.

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| β-Alanine | m/z 90.1 | m/z 72.1 | ~10-15 |

| This compound | m/z 94.1 | m/z 76.1 | ~10-15 |

| Note: Collision energies are instrument-dependent and must be optimized empirically. |

Data Analysis & Quality Control

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quality Control: QC samples at low, medium, and high concentrations must be analyzed with each batch. The calculated concentrations should be within ±15% of their nominal value (±20% for the lower limit of quantification).[21] The relative standard deviation (RSD) of the QC samples across the run provides a measure of method precision.[21] A Certificate of Analysis (CoA) for the β-Alanine-d4 standard should always be obtained to verify its chemical and isotopic purity.[5]

Handling and Storage

-

Handling: β-Alanine-d4 is a low-toxicity compound and can be handled with standard laboratory precautions, including wearing gloves and safety glasses. Avoid creating dust and ensure adequate ventilation.[5][22]

-

Storage: For long-term stability, the solid compound should be stored at -20°C.[7] Stock solutions are typically stable for several months when stored at -20°C or below.

Conclusion

This compound is a meticulously designed analytical tool that is fundamental to conducting high-integrity research on β-alanine. Its chemical identity to the analyte, coupled with a distinct and non-interfering mass shift, makes it the definitive internal standard for correcting analytical variability in mass spectrometric quantification. Its utility as a metabolic tracer further extends its value in pharmacological and nutritional science. By following validated protocols and principles of quality control as outlined in this guide, researchers can leverage β-Alanine-d4 to generate precise, accurate, and reproducible data, thereby advancing our understanding of β-alanine's role in health and performance.

References

-

Blancquaert, L., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. Frontiers in Nutrition.[Link]

-

de-Salazar-Carrasco, A., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. ResearchGate.[Link]

-

beta-Alanine Metabolism. Small Molecule Pathway Database (SMPDB).[Link]

-

Blancquaert, L., et al. (2018). Pharmacokinetics of β-Alanine Using Different Dosing Strategies. PubMed.[Link]

-

Method for quantitative detection of beta-alanine and application thereof. SciSpace.[Link]

-

de Salazar, A., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. ResearchGate.[Link]

-

de Oliveira, L. F., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS One.[Link]

-

Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.[Link]

-

β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. ResearchGate.[Link]

-

β-Alanine-d4. Marques da Silva & Neves, Lda.[Link]

-

Chen, L., et al. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments. BMC Bioinformatics.[Link]

-

BETA ALANINE. Canada.ca.[Link]

-

Beta Alanine & Sports Performance. Southeast Nutrition Clinic.[Link]

-

CAS No : 116173-67-2 | Chemical Name : beta-Alanine-2,2,3,3 D4. Pharmaffiliates.[Link]

-

A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst (RSC Publishing).[Link]

-

Schnuck, J. K., et al. (2016). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. Journal of Exercise Nutrition & Biochemistry.[Link]

-

de Salazar, A., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. PubMed Central.[Link]

-

Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. ResearchGate.[Link]

-

Tokoph, K. (2019). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube.[Link]

-

Plant-Based Protein Bioinks with Transglutaminase Crosslinking: 3D Printability and Molecular Insights from NMR and Synchrotron-FTIR. MDPI.[Link]

-

Isotopic Labeling Services. Charles River Laboratories.[Link]

-

Catalytic selective deuteration of L-alanine to α-deuterated D-alanine... ResearchGate.[Link]

-

Advances in the synthesis of β-alanine. Frontiers.[Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Human Metabolome Database.[Link]

-

β-Alanine. Wikipedia.[Link]

-

Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. PubMed Central.[Link]

-

400 MHz 1H NMR spectrum of alanine in D2O... ResearchGate.[Link]

-

This compound. PubChem.[Link]

-

Nomogram Using Taurocholic Acid, Age, and Albumin to Predict HBV-Related Cirrhosis/HCC in CHB Patients. Dove Medical Press.[Link]

-

Understanding Internal standards and how to choose them. Reddit.[Link]

-

Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids.[Link]

-

The influence of β-alanine supplementation on markers of exercise-induced oxidative stress. Redox Biology.[Link]

-

At what step should one add internal standards in tissue sample for LC-MS? ResearchGate.[Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. criver.com [criver.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. β-Alanine-d4 - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 7. β-Alanine-d4 I CAS#: 116173-67-2 I amino acid I InvivoChem [invivochem.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. canada.ca [canada.ca]

- 11. Beta Alanine & Sports Performance - Southeast Nutrition Clinic [southeastnutritionclinic.com]

- 12. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of β-Alanine Using Different Dosing Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Alanine - Wikipedia [en.wikipedia.org]

- 18. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Method for quantitative detection of beta-alanine and application thereof (2017) | Liu Yubing | 2 Citations [scispace.com]

- 21. dovepress.com [dovepress.com]

- 22. cdnisotopes.com [cdnisotopes.com]

A Technical Guide to the Isotopic Purity of β-Alanine-2,2,3,3-d4

Introduction: The Critical Role of Isotopic Purity in a Deuterated Tracer

β-Alanine-2,2,3,3-d4 is a stable isotope-labeled (SIL) analog of the naturally occurring beta-amino acid, β-alanine. In this molecule, the four hydrogen atoms at the C2 and C3 positions are replaced with deuterium. This modification results in a +4 Dalton (Da) mass shift compared to the endogenous compound, making it an invaluable tool in modern analytical and biomedical research.[1] Its primary applications include serving as an internal standard for highly accurate quantification of β-alanine in biological matrices by isotope dilution mass spectrometry (LC-MS or GC-MS) and as a metabolic tracer to investigate biochemical pathways without altering the molecule's fundamental chemical properties.[1][2]

For researchers, scientists, and drug development professionals, the utility of β-Alanine-2,2,3,3-d4 is directly proportional to its isotopic purity. The presence of incompletely deuterated species (d1, d2, d3) or the unlabeled (d0) compound can introduce significant quantitative errors, compromise the sensitivity of assays, and lead to misinterpretation of metabolic data. Therefore, a rigorous and validated analytical approach to confirm the isotopic purity of this reagent is not merely a quality control measure but a prerequisite for generating reliable and reproducible scientific data.

This technical guide provides an in-depth exploration of the methodologies for determining the isotopic purity of β-Alanine-2,2,3,3-d4, focusing on the underlying principles and practical execution of Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Understanding Isotopic Composition: Enrichment vs. Species Abundance

Before delving into analytical protocols, it is crucial to distinguish between two key terms that define isotopic purity[3]:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule population. For a batch of β-Alanine-2,2,3,3-d4 with 99% isotopic enrichment, there is a 99% probability of finding a deuterium atom at any of the four designated positions (C2 and C3).

-

Species Abundance: This describes the percentage of the entire molecular population that has a specific isotopic composition. For instance, the percentage of molecules that are fully deuterated (d4) constitutes the d4 species abundance.

These terms are not interchangeable. A high isotopic enrichment at each position is required to achieve a high abundance of the desired d4 species. The goal of the analyses described herein is to quantify the abundance of the d4 isotopologue relative to all other isotopic variants.

Genesis of Isotopic Impurities: A Note on Synthesis

The isotopic purity of the final product is intrinsically linked to its synthetic route. While specific proprietary synthesis methods vary, the deuteration of β-alanine or its precursors often involves hydrogen-deuterium (H/D) exchange reactions. These reactions can be catalyzed by acids, bases, or metals (e.g., Ru/C) in the presence of a deuterium source like deuterium oxide (D₂O).[4][5]

Incomplete exchange is the primary source of isotopic impurities, leading to the formation of d1, d2, and d3 species. The distribution of these lesser-labeled isotopologues depends on the reaction kinetics and conditions. Therefore, a robust analytical method must be able to resolve and quantify this entire distribution.

Primary Analytical Methodologies for Isotopic Purity Determination

The two gold-standard techniques for the characterization of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6] They provide orthogonal and complementary information, with NMR confirming the location of the deuterium labels and MS providing a precise distribution of isotopologues.

Quantitative NMR (qNMR) Spectroscopy: A Tool for Absolute Purity and Isotopic Verification

Quantitative NMR (qNMR) is a powerful primary analytical method because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] This allows for the determination of not only chemical purity but also the extent of deuteration. For β-Alanine-2,2,3,3-d4, ¹H NMR is particularly informative.

Causality Behind Experimental Choices: The fundamental principle of using ¹H NMR is that the deuterium atoms at the C2 and C3 positions will not produce a signal in the proton spectrum. Therefore, the isotopic purity can be determined by quantifying the residual proton signals at these positions relative to a signal from a non-deuterated position or, more accurately, relative to a certified internal standard of known concentration.[3][8]

Experimental Protocol: ¹H qNMR for Isotopic Purity of β-Alanine-2,2,3,3-d4

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the β-Alanine-2,2,3,3-d4 sample.

-

Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have at least one sharp, well-resolved proton signal that does not overlap with any signals from the analyte or solvent.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d6) in an NMR tube. Complete dissolution is critical.[9]

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Key Acquisition Parameters for Quantitation:

-

Relaxation Delay (d1): Set a long relaxation delay (d1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure complete spin-lattice relaxation between scans. This is the most critical parameter for accurate quantification. A T₁ determination experiment should ideally be performed first.

-

Pulse Angle: Use a 90° pulse angle.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest, especially the small residual proton signals.

-

Receiver Gain: Set the receiver gain to avoid signal clipping.

-

-

-

Data Processing and Analysis:

-

Apply a minimal line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting peak shapes.

-

Carefully phase the spectrum and perform a baseline correction across the entire spectral width.

-

Integrate the well-resolved signal of the internal standard (I_std).

-

Integrate any residual proton signals corresponding to the C2 and C3 positions of β-alanine (I_residual). In the ¹H NMR spectrum of unlabeled β-alanine, these appear as two triplets.

-

Calculate the molar amount of the internal standard and, from that, the theoretical molar amount of the β-Alanine-2,2,3,3-d4 sample based on the initial weights.

-

Quantify the molar amount of the proton-containing impurities using the following principle:

-

Purity_qNMR (%) = (Integral_analyte / N_protons_analyte) * (N_protons_std / Integral_std) * (MW_analyte / MW_std) * (Mass_std / Mass_analyte) * Purity_std[7]

-

-

The isotopic purity is inferred by the absence of signals at the C2 and C3 positions. The percentage of proton-containing impurity at these positions can be calculated relative to the internal standard. The isotopic purity (atom % D) is then 100% - % Proton Impurity.

-

Visualization: qNMR Workflow

Caption: Workflow for Isotopic Purity by ¹H qNMR.

High-Resolution Mass Spectrometry (HRMS): The Key to Isotopologue Distribution

Mass spectrometry is the most direct method for determining the distribution of isotopologues in a sample.[10] High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is preferred as it can resolve the mass differences between isotopologues and potential isobaric interferences.[11] The technique can be performed via direct infusion or coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

Causality Behind Experimental Choices: The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules like β-alanine and is commonly used in LC-MS.[9][10] For GC-MS, the non-volatile β-alanine must first be chemically derivatized to increase its volatility.[10][12] The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the relative quantification of the d0, d1, d2, d3, and d4 species.

Experimental Protocol: LC-HRMS for Isotopologue Distribution

-

Sample Preparation:

-

Prepare a dilute solution of β-Alanine-2,2,3,3-d4 in a suitable solvent (e.g., water with 0.1% formic acid). A concentration of 1-10 µg/mL is typical.

-

Prepare a corresponding solution of unlabeled β-alanine as a reference.

-

-

LC-MS Data Acquisition:

-

Liquid Chromatography (for separation from non-volatile impurities):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column can be used.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is common.

-

Flow Rate: Typical analytical flow rates (0.2-0.5 mL/min).

-

-

Mass Spectrometry (Positive ESI mode):

-

Acquire data in full scan mode over a mass range that includes the unlabeled [M+H]⁺ (m/z 90.05) and the d4-labeled [M+H]⁺ (m/z 94.08) ions.

-

Resolution: Set the instrument to a high resolution (>30,000) to ensure baseline separation of isotopic peaks.

-

Analyze the unlabeled β-alanine first to determine its natural isotopic distribution (A+1, A+2 peaks arising from ¹³C).

-

-

-

Data Processing and Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).

-

Integrate the peak area for each isotopologue.

-

Correction for Natural Isotope Abundance: The signal for the d1 species will have a contribution from the natural ¹³C abundance of the d0 species. This contribution must be subtracted. A similar correction is needed for d2 (from d1's ¹³C and d0's two ¹³C) and so on. This is typically done using specialized software or a deconvolution algorithm based on the elemental formula.[13]

-

After correction, normalize the peak areas to 100% to obtain the relative abundance of each isotopologue (d0, d1, d2, d3, d4). The isotopic purity is reported as the relative abundance of the d4 species.

-

Visualization: LC-MS Workflow

Caption: Workflow for Isotopologue Analysis by LC-HRMS.

Data Presentation and Interpretation

For clarity and direct comparison, all quantitative data should be summarized in a table. A Certificate of Analysis for a batch of β-Alanine-2,2,3,3-d4 would typically present the isotopic purity data as follows.

Table 1: Representative Isotopic Purity Data for β-Alanine-2,2,3,3-d4

| Parameter | Method | Specification | Result |

| Isotopic Enrichment | ¹H NMR | ≥ 98 atom % D | 99.5 atom % D |

| Isotopologue Distribution | LC-HRMS | ||

| d0 Abundance | Report | < 0.1% | |

| d1 Abundance | Report | 0.1% | |

| d2 Abundance | Report | 0.3% | |

| d3 Abundance | Report | 1.5% | |

| d4 Abundance (Purity) | ≥ 95% | 98.0% | |

| Chemical Purity | ¹H NMR / LC-MS | ≥ 98% | 99.8% |

Note: The values presented are for illustrative purposes and represent a high-quality batch. Specifications may vary by manufacturer.[1][14]

Conclusion: A Self-Validating System for Trustworthy Research

The determination of isotopic purity for β-Alanine-2,2,3,3-d4 is a critical process that underpins its reliable use in research and development. By employing the orthogonal analytical techniques of qNMR and HRMS, a self-validating system is established. NMR confirms the site-specific nature of the deuteration and provides an absolute measure of chemical purity, while HRMS delivers a precise quantification of the isotopologue distribution. This dual-pronged approach ensures that every batch is rigorously characterized, providing researchers with the confidence that their experimental outcomes are built upon a foundation of analytical certainty. The protocols and principles outlined in this guide serve as a framework for achieving this essential level of scientific integrity.

References

-

Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. [Link]

-

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

-

Tsikas, D., & Chobanyan-Jürgens, K. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(10), 669. [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

-

Schmalzbauer, M., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society, 144(16), 7465–7472. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

-

Williams, R. L., et al. (2021). Combined biocatalytic reductive amination and deuteration to prepare isotopically labelled amino acids for NMR analysis of large proteins. ChemRxiv. [Link]

-

Ali, A., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 27(17), 5486. [Link]

-

Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(3), 467–483. [Link]

-

Ali, A., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 27(17), 5486. [Link]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(32), 3625-3634. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. emerypharma.com [emerypharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. almacgroup.com [almacgroup.com]

- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdnisotopes.com [cdnisotopes.com]

A Comprehensive Technical Guide to the Synthesis of Deuterated β-Alanine

Abstract

Deuterated compounds are indispensable tools in modern pharmaceutical development and mechanistic studies. The strategic replacement of hydrogen with its heavy isotope, deuterium, can significantly alter the pharmacokinetic profiles of drug candidates by modifying their metabolic pathways, a concept known as the Kinetic Isotope Effect (KIE). β-Alanine, the only naturally occurring β-amino acid, is a crucial precursor in the biosynthesis of vital compounds such as pantothenic acid (Vitamin B5) and carnosine.[1][2][3] Consequently, deuterated β-alanine serves as a valuable building block for synthesizing labeled bioactive molecules and as a probe in metabolic and spectroscopic investigations. This guide provides an in-depth exploration of the primary synthetic strategies for producing deuterated β-alanine, intended for researchers, chemists, and drug development professionals. We will examine both classical chemical methods, such as direct hydrogen-deuterium exchange, and modern enzymatic approaches that offer high specificity and milder reaction conditions. Each section will detail the underlying mechanisms, provide step-by-step protocols, and discuss the rationale behind experimental choices, offering a holistic view for practical application.

Introduction: The Significance of Deuterium-Labeled β-Alanine

β-Alanine is a cornerstone of various biological processes. Its incorporation into Coenzyme A is fundamental for cellular metabolism, while its role in the dipeptide carnosine is critical for pH buffering in muscle tissue.[3] The introduction of deuterium into the β-alanine scaffold unlocks powerful analytical and therapeutic possibilities.

Applications in Research and Development:

-

Mechanistic Studies: Deuterium-labeled β-alanine can be used as a tracer to elucidate complex metabolic and enzymatic pathways, tracking its transformation and incorporation into downstream biomolecules.[4]

-

Pharmacokinetic Modulation: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism, potentially increasing a drug's half-life and bioavailability. This strategy has been successfully employed in FDA-approved drugs like deutetrabenazine.[5]

-

Analytical Standards: In quantitative proteomics and metabolomics, deuterated amino acids are the gold standard for internal standards in mass spectrometry (MS), enabling precise quantification of their non-deuterated counterparts in complex biological samples.[4]

-

Structural Biology: Selective deuteration is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy, as it can simplify complex spectra of large biomolecules, aiding in structural determination.[4][6]

This guide will focus on the practical synthesis of deuterated β-alanine, covering the most effective chemical and enzymatic methodologies.

Chemical Synthesis Strategies

Chemical methods provide robust and scalable routes to deuterated β-alanine, often leveraging transition metal catalysis or synthesis from pre-labeled precursors.

Palladium-Catalyzed Hydrogen-Deuterium (H/D) Exchange

Direct H/D exchange is a cost-effective and straightforward method for introducing deuterium into organic molecules.[4] This approach utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of C-H bonds with deuterium from a deuterium-rich source, typically deuterium oxide (D₂O).[4][7]

Causality and Mechanism: The palladium catalyst activates both the C-H bonds of the β-alanine substrate and the D-O bonds of the D₂O solvent. The substrate adsorbs onto the palladium surface, enabling the cleavage of C-H bonds and the subsequent formation of C-D bonds in a reversible process. While this method is highly efficient, it can sometimes lead to labeling at multiple positions and may require optimization to control the degree and location of deuteration.[7][8]

Caption: Workflow for Palladium-Catalyzed H/D Exchange.

Experimental Protocol: Palladium-Catalyzed β-Deuteration

This protocol is a generalized procedure based on established methods for deuterating amino acids.[4][7]

-

Reactor Setup: In a high-pressure reactor, combine β-alanine (1.0 g) and 10% Palladium on Carbon (Pd/C) catalyst (0.2 g).

-

Solvent Addition: Add deuterium oxide (D₂O, 20 mL) to the reactor.

-

Reaction Conditions: Seal the reactor and heat the mixture to 120-150°C with continuous stirring. The reaction is typically run for 24-48 hours. Rationale: Elevated temperatures are necessary to overcome the activation energy for C-H bond cleavage on the catalyst surface.

-

Cooling and Filtration: After the reaction period, cool the mixture to room temperature. Remove the Pd/C catalyst by filtration through a pad of Celite. Rationale: Celite is an inert filter aid that prevents fine catalyst particles from passing through the filter paper.

-

Product Isolation: Evaporate the D₂O filtrate under reduced pressure to yield the crude deuterated β-alanine.

-

Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) if necessary.

Synthesis from Deuterated Precursors

This bottom-up strategy offers unparalleled control over the specific positions of deuterium labeling by constructing the β-alanine molecule from starting materials that are already deuterated.[4][6] For example, the established synthesis of β-alanine from acrylonitrile can be adapted by using a deuterated version of the starting material.[2][3]

Example Pathway: Hydrolysis of Deuterated β-Aminopropionitrile

The hydrolysis of β-aminopropionitrile is a known route to β-alanine.[3] By starting with β-aminopropionitrile-dₓ, one can synthesize β-alanine-dₓ with high isotopic purity at the desired positions.

-

Ammoniation of Deuterated Acrylonitrile: Reaction of deuterated acrylonitrile with ammonia yields deuterated β-aminopropionitrile.

-

Hydrolysis: The resulting deuterated β-aminopropionitrile is then hydrolyzed under acidic or basic conditions to yield deuterated β-alanine.[3] Rationale: The nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH), completing the synthesis.

This method's primary advantage is its specificity, though it can be more complex and costly due to the need for labeled starting materials.[4]

Enzymatic Synthesis Strategies

Biocatalytic methods offer exceptional selectivity under mild, environmentally friendly conditions.[2][3] Enzymes can be used to synthesize deuterated β-alanine with precise control over stereochemistry and the site of deuterium incorporation.

L-Aspartate-α-Decarboxylase (ADC) in D₂O

One of the most efficient biological routes to β-alanine is the decarboxylation of L-aspartate, a reaction catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), also known as PanD.[9][10] When this reaction is conducted in a D₂O medium, deuterium can be incorporated into the product.

Mechanism and Deuteration: The ADC enzyme, often a pyridoxal phosphate (PLP)-dependent enzyme, facilitates the removal of the α-carboxyl group from L-aspartate.[2] The subsequent protonation (or in this case, deuteration) of the resulting intermediate at the α-carbon leads to the formation of β-alanine. Performing the catalysis in D₂O ensures that a deuterium atom is added.

Caption: Dual-enzyme cascade from fumararate to deuterated β-alanine.

Experimental Protocol: Enzymatic Synthesis from L-Aspartate

This protocol is adapted from methodologies developed for the enzymatic production of β-alanine.[9]

-

Enzyme Preparation: Obtain or prepare purified L-aspartate-α-decarboxylase (ADC) from a source such as Corynebacterium glutamicum.[9]

-

Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM sodium phosphate) in 99.9% D₂O and adjust the pD to the optimal range for the enzyme (e.g., pD 6.0-7.0). Rationale: Enzyme activity is highly dependent on pH (or pD in D₂O). Maintaining the optimal pD is crucial for catalytic efficiency.

-

Reaction Mixture: Dissolve L-aspartate in the deuterated buffer. Add the ADC enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37-55°C) with gentle agitation for 12-36 hours.[9]

-

Reaction Quenching and Product Isolation: Terminate the reaction by heat inactivation or acid precipitation of the enzyme. The deuterated β-alanine in the supernatant can be isolated and purified using ion-exchange chromatography.

Dual-Enzyme Cascade from Fumaric Acid

To circumvent the high cost of L-aspartate, a more economical dual-enzyme cascade has been developed using fumaric acid as the starting material.[3][10] This system employs two enzymes:

-

Aspartate Ammonia-Lyase (AspA): Catalyzes the conversion of fumaric acid and ammonia to L-aspartate.

-

L-Aspartate-α-Decarboxylase (ADC): Converts the newly formed L-aspartate into β-alanine.

When this entire cascade is performed in D₂O, deuterium can be incorporated during both enzymatic steps, potentially leading to multiply-labeled β-alanine. This method represents a highly efficient and cost-effective route for biosynthesis.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic method depends on factors such as the desired labeling pattern, required scale, cost considerations, and available equipment.

| Method | Deuterium Source | Typical Labeling Position(s) | Stereoselectivity | Advantages | Disadvantages |

| Pd-Catalyzed H/D Exchange | D₂O | α and/or β positions | Low (potential for racemization) | Cost-effective, simple procedure, scalable.[4] | Low site-selectivity, harsh conditions, potential for byproducts.[8] |

| Synthesis from Deuterated Precursors | Deuterated Starting Material | Highly specific, depends on precursor | High (retained from precursor) | Excellent control over labeling pattern.[4] | Higher cost, multi-step synthesis may be required.[4][6] |

| Enzymatic (ADC) | D₂O | Primarily α-position | High (enzyme-controlled) | High selectivity, mild conditions, environmentally friendly.[9] | Enzyme cost and stability can be limiting factors. |

| Enzymatic (Dual-Cascade) | D₂O | Potential for α and β labeling | High (enzyme-controlled) | Uses inexpensive starting material (fumaric acid), green chemistry.[3][10] | Requires optimization of a two-enzyme system. |

Conclusion and Future Outlook

The synthesis of deuterated β-alanine is achievable through a variety of robust chemical and enzymatic methods. Direct H/D exchange offers a scalable, albeit less selective, route, while synthesis from labeled precursors provides ultimate control at a higher cost. Enzymatic strategies, particularly the dual-enzyme cascade from fumaric acid, represent the cutting edge of green and highly selective synthesis.[3][10] These biocatalytic methods are not only efficient but also operate under mild conditions, making them increasingly attractive for industrial applications.

Future advancements will likely focus on the discovery and engineering of novel enzymes with enhanced stability and substrate scope, further expanding the toolbox for producing specifically deuterated isotopologues of β-alanine and other important biomolecules. The continued development of these techniques will be paramount for advancing drug discovery, metabolic research, and analytical science.

References

-

Asymmetric catalytic synthesis of chiral deuterated compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Song, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11. Retrieved from [Link]

-

Li, J., et al. (2022). Synthesis of β-Deuterated Amino Acids via Palladium-Catalyzed H/D Exchange. The Journal of Organic Chemistry, 87(24), 16535-16544. Retrieved from [Link]

-

Cui, R., et al. (2021). Asymmetric catalytic synthesis of chiral deuterated compounds. Chemical Communications, 57(8), 989-1003. Retrieved from [Link]

-

Song, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1274472. Retrieved from [Link]

-

Blomquist, A. T., et al. (1967). Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences, 58(6), 2327-2331. Retrieved from [Link]

-

Wang, L., et al. (2021). Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach. Organic Letters, 23(6), 2236-2241. Retrieved from [Link]

-

Wang, X., et al. (2015). Synthesis of β-alanine from L-aspartate using L-aspartate-α-decarboxylase from Corynebacterium glutamicum. Journal of Industrial Microbiology & Biotechnology, 42(5), 775-781. Retrieved from [Link]

-

Catalytic Stereoinversion of L‐Alanine to Deuterated D‐Alanine. (n.d.). ResearchGate. Retrieved from [Link]

-

Ping, D., et al. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods, 1(4), 100062. Retrieved from [Link]

-

Dodani, S. C., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society, 144(16), 7149-7155. Retrieved from [Link]

-

Babu, U. M., & Bailey, D. B. (1977). Proton magnetic resonance studies of glutamate-alanine transaminase-catalyzed deuterium exchange. Archives of Biochemistry and Biophysics, 184(1), 189-197. Retrieved from [Link]

-

Balla, K., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543. Retrieved from [Link]

-

Val-Calderón, A., et al. (2019). De novo β-alanine synthesis in α-proteobacteria involves a β-alanine synthase from the uracil degradation pathway. bioRxiv. Retrieved from [Link]

-

Wang, Y., et al. (2023). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. Catalysts, 13(12), 1494. Retrieved from [Link]

-

Song, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11. Retrieved from [Link]

-

Methods for introduction of deuterium into organic molecules and drug... (n.d.). ResearchGate. Retrieved from [Link]

-

Belokon, Y. N., et al. (2001). Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative with racemic alpha-alkylbenzyl bromides. Organic Letters, 3(3), 341-343. Retrieved from [Link]

Sources

- 1. Frontiers | Advances in the synthesis of β-alanine [frontiersin.org]

- 2. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of β-alanine from L-aspartate using L-aspartate-α-decarboxylase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Metabolic Maze: An In-depth Technical Guide to the In Vivo Fate of β-Alanine-2,2,3,3-d4

A Foreword for the Modern Researcher: In the dynamic landscape of drug development and metabolic research, understanding the intricate journey of a molecule within a living system is paramount. Stable isotope labeling has emerged as a powerful tool, offering a window into the complex web of absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the in vivo metabolic fate of β-Alanine-2,2,3,3-d4, a deuterated analogue of the naturally occurring amino acid β-alanine. By leveraging the principles of stable isotope tracing, we can meticulously track the journey of this molecule, unlocking critical insights into its biochemical transformations and physiological roles.

Introduction: The Significance of β-Alanine and Its Labeled Analogue

β-Alanine is a non-proteinogenic amino acid that serves as a crucial precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide abundant in skeletal muscle and brain tissue.[1][2] Carnosine plays a vital role in intracellular pH buffering, antioxidant defense, and regulation of enzyme activity, making β-alanine a popular supplement for enhancing athletic performance and a molecule of interest in various physiological and pathological processes.[1][3]

The use of a stable isotope-labeled version, β-Alanine-2,2,3,3-d4, provides a non-radioactive and safe method to trace its metabolic pathways without altering its fundamental biochemical properties.[4][5] The deuterium labels act as a unique signature, allowing for its differentiation from the endogenous pool of β-alanine and enabling precise quantification of its metabolic products using mass spectrometry.[4] This guide will delve into the practical aspects of designing and executing in vivo studies to unravel the metabolic fate of this important molecule.

The Metabolic Journey of β-Alanine: A Pathway Overview

Upon administration, β-Alanine-2,2,3,3-d4 is expected to follow the known metabolic pathways of its unlabeled counterpart. Understanding these pathways is crucial for designing experiments and interpreting the resulting data.

The primary metabolic fates of β-alanine include:

-

Carnosine Synthesis: The most significant pathway involves the enzymatic synthesis of carnosine, where β-alanine is combined with L-histidine by carnosine synthetase.[6][7][8] This process primarily occurs in skeletal muscle and the brain.[7]

-

Transamination and Degradation: β-Alanine can undergo transamination to form malonate-semialdehyde, which is then further metabolized to acetyl-CoA and enters the citric acid cycle.[3][9]

-

Pantothenic Acid (Vitamin B5) Synthesis: β-Alanine is a component of pantothenic acid, a precursor to Coenzyme A.[3][10]

-

Neurotransmitter Activity: β-Alanine can act as a neurotransmitter, interacting with glycine and GABA receptors in the central nervous system.[11][12][13]

-

Taurine Interaction: β-Alanine can compete with taurine for transport into cells, potentially affecting taurine homeostasis.[14][15][16]

The following diagram illustrates the major metabolic pathways of β-alanine:

Caption: Major metabolic pathways of β-Alanine-2,2,3,3-d4.

Experimental Design for In Vivo Metabolic Tracing

A well-designed in vivo study is the cornerstone of obtaining reliable and interpretable data. This section outlines the key considerations for designing a study to track the metabolic fate of β-Alanine-2,2,3,3-d4.

Animal Models

The choice of animal model is critical and should be based on the specific research question. Common models for metabolic studies include:

-

Rodents (Mice and Rats): Widely used due to their well-characterized physiology, genetic tractability, and relatively low cost. They are suitable for studying muscle and brain metabolism of β-alanine.[17]

-

Pigs: Their gastrointestinal and metabolic systems are more similar to humans, making them a good model for translational research.

-

Non-human primates: Offer the closest physiological and metabolic similarity to humans but are associated with higher costs and ethical considerations.

All animal experiments must be conducted in accordance with the guidelines set by the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and ethical conduct.[3][15][18]

Dosing and Administration

The dosage of β-Alanine-2,2,3,3-d4 should be sufficient to allow for detection of the labeled compound and its metabolites above the natural isotopic background, without causing any adverse physiological effects.

| Parameter | Recommendation | Rationale |

| Dose | 10-100 mg/kg body weight | This range has been shown to be effective in previous studies without causing toxicity.[17] The exact dose will depend on the sensitivity of the analytical method. |

| Route of Administration | Oral gavage or intraperitoneal injection | Oral gavage mimics dietary intake, while intraperitoneal injection provides more direct systemic delivery. The choice depends on the research question. |

| Vehicle | Saline or water | β-Alanine is water-soluble, making these simple and safe vehicles. |

| Dosing Schedule | Single dose for pharmacokinetic studies; repeated dosing for steady-state metabolic analysis. | A single dose allows for the determination of absorption, distribution, and elimination kinetics. Repeated dosing can be used to study long-term metabolic adaptations. |

Sample Collection

A time-course collection of various biological matrices is essential for a comprehensive understanding of the ADME of β-Alanine-2,2,3,3-d4.

| Biological Matrix | Time Points | Rationale |

| Blood (Plasma) | Pre-dose, and multiple time points post-dose (e.g., 5, 15, 30, 60, 120, 240 minutes) | To determine the pharmacokinetic profile (absorption, distribution, elimination). |

| Skeletal Muscle | At the end of the study or at specific time points for terminal studies. | To quantify the incorporation of the tracer into carnosine. |

| Brain | At the end of the study or at specific time points for terminal studies. | To investigate the role of β-alanine in the central nervous system. |

| Urine | Collected over a 24-hour period post-dose. | To assess the extent of excretion of the parent compound and its metabolites. |

Analytical Methodologies: Quantifying the Labeled Molecules

The accurate quantification of β-Alanine-2,2,3,3-d4 and its deuterated metabolites is the analytical core of the study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful techniques for this purpose.

Sample Preparation: From Tissue to Analyte

Proper sample preparation is critical to remove interfering substances and to ensure the accurate and reproducible quantification of the analytes.

4.1.1. Plasma Sample Preparation

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 or 4:1 ratio to precipitate proteins.

-

Vortex and Centrifuge: Thoroughly mix the sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).

4.1.2. Muscle and Brain Tissue Sample Preparation

-

Homogenization: Homogenize the frozen tissue sample in a suitable buffer (e.g., phosphate-buffered saline or a specific lysis buffer) using a mechanical homogenizer.

-

Protein Precipitation: Add a cold organic solvent (e.g., perchloric acid or a mixture of methanol, chloroform, and water) to the homogenate to precipitate proteins and extract metabolites.

-

Centrifugation and Supernatant Collection: Centrifuge the mixture and collect the supernatant.

-

Further Purification (Optional): Depending on the complexity of the matrix, solid-phase extraction (SPE) may be necessary to further clean up the sample.

-

Drying and Reconstitution: Evaporate the final extract and reconstitute for analysis.

LC-MS/MS Analysis

LC-MS/MS is the preferred method for the quantification of β-alanine and its metabolites due to its high sensitivity, selectivity, and throughput.

| Parameter | Typical Conditions |

| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column with a suitable ion-pairing agent. |

| Mobile Phase | A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid). |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Mass Spectrometry | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. |

MRM Transitions for β-Alanine-d4 and Carnosine-d4:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| β-Alanine-2,2,3,3-d4 | 94.1 | 48.1 |

| Carnosine-d4 | 231.1 | 110.1 |

| β-Alanine (unlabeled) | 90.1 | 44.1 |

| Carnosine (unlabeled) | 227.1 | 110.1 |

Note: These are theoretical transitions and should be optimized on the specific instrument used.

GC-MS Analysis

GC-MS can also be used for the analysis of β-alanine, but it requires a derivatization step to increase the volatility of the analyte.

-

Derivatization: The extracted and dried samples are derivatized using a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[19]

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

MS Detection: The separated compounds are detected by a mass spectrometer, typically in electron ionization (EI) mode.

The following diagram outlines a typical experimental workflow for an in vivo study of β-Alanine-2,2,3,3-d4:

Caption: Experimental workflow for in vivo metabolic tracing of β-Alanine-2,2,3,3-d4.

Data Analysis and Interpretation

The final step is to analyze the acquired data to extract meaningful biological insights.

Quantification and Isotopic Enrichment

-

Calibration Curves: Standard curves are generated for both the labeled and unlabeled analytes to ensure accurate quantification.

-

Isotopic Enrichment Calculation: The percentage of the labeled analyte relative to the total pool (labeled + unlabeled) is calculated to determine the isotopic enrichment in each sample.

Pharmacokinetic Analysis

The plasma concentration-time data for β-Alanine-2,2,3,3-d4 is used to determine key pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing the total drug exposure.

-

t1/2: Elimination half-life.

Metabolic Flux Analysis

By measuring the isotopic enrichment of downstream metabolites like carnosine-d4, the rate of flux through specific metabolic pathways can be estimated. This provides a dynamic view of how β-alanine is utilized in different tissues under various physiological conditions.

Conclusion and Future Directions

The in vivo study of β-Alanine-2,2,3,3-d4 provides a powerful approach to unravel the complex metabolic fate of this important amino acid. The detailed experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to design and execute such studies. The insights gained from these investigations will not only enhance our fundamental understanding of β-alanine metabolism but also have significant implications for the development of novel therapeutic strategies and nutritional interventions.

Future research in this area could focus on:

-

Investigating the impact of disease states (e.g., metabolic syndrome, neurodegenerative diseases) on β-alanine metabolism.

-

Exploring the interaction of β-alanine with other nutrients and drugs.

-

Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and metabolomic profiling, to identify novel metabolites of β-alanine.

By embracing the principles of stable isotope tracing and rigorous analytical science, the research community can continue to shed light on the multifaceted roles of β-alanine in health and disease.

References

-

GABA receptor. (URL: [Link])

-

Glycine receptor. (URL: [Link])

-

Carnosine. (URL: [Link])

-

Neurotransmitter. (URL: [Link])

-

β-Alanine. (URL: [Link])

-

Malonate-semialdehyde dehydrogenase. (URL: [Link])

-

Pantothenic acid. (URL: [Link])

-

Institutional Animal Care and Use Committee. (URL: [Link])

-

Hoffman, J. R., et al. (2015). β-Alanine supplementation and military performance. Amino acids, 47(12), 2463-2474. (URL: [Link])

-

Artioli, G. G., et al. (2010). Role of β-alanine supplementation on muscle carnosine and exercise performance. Medicine and science in sports and exercise, 42(6), 1162-1173. (URL: [Link])

-

Harris, R. C., et al. (2006). The absorption of orally supplied β-alanine and its effect on muscle carnosine synthesis in human vastus lateralis. Amino acids, 30(3), 279-289. (URL: [Link])

-

What Is The Link Between Carnosine & Beta-Alanine? CarnoSyn. (URL: [Link])

-

β-Alanine as a small molecule neurotransmitter. PubMed. (URL: [Link])

-

β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. MDPI. (URL: [Link])

-

Synthesis of carnosine from precursor amino acids β-alanine and L-histidine. ResearchGate. (URL: [Link])

-

β-alanine degradation | Pathway. PubChem. (URL: [Link])

-

beta-Alanine Metabolism | Pathway. PubChem. (URL: [Link])

-

β-Alanine. Wikipedia. (URL: [Link])

-

Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. PMC - NIH. (URL: [Link])

-

The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. NIH. (URL: [Link])

-

β-Alanine-d4. Marques da Silva & Neves, Lda. (URL: [Link])

-